柠檬烯-1,2-环氧化物

描述

Limonene-1,2-epoxide, also known as limonene oxide, is a monoterpene that can be prepared from limonene . It shows potent antinociceptive and antitumoral activity and is mainly used as a building block in the synthesis of pharmaceutical products, perfumes, cosmetics, and food additives .

Synthesis Analysis

The development of a limonene epoxidation process using environment-friendly H2O2, with high H2O2 conversion (∼95%) and selectivity to the epoxide (100%), is reported . The operating conditions included a 323 K temperature in a solvent-free environment, with a limonene/H2O2/catalyst molar ratio of 4:1:0.005, using a tungsten-based polyoxometalates .

Molecular Structure Analysis

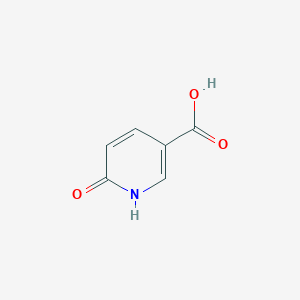

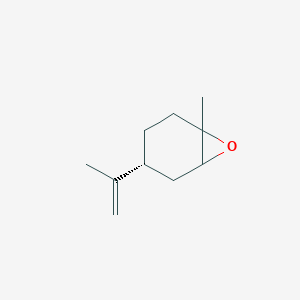

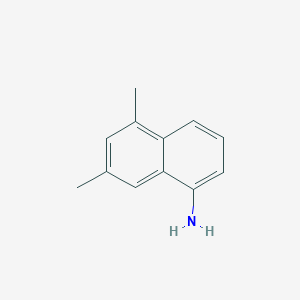

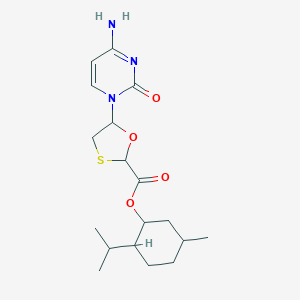

The molecular formula of Limonene-1,2-epoxide is C10H16O . The IUPAC name is (4 R )-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo [4.1.0]heptane . The molecular weight is 152.23 g/mol .

Chemical Reactions Analysis

Limonene-1,2-epoxide can be produced through the epoxidation of limonene . The reaction involves the use of hydrogen peroxide and a tungsten-based catalyst . The process is valuable for operational simplicity, lack of toxic metal catalysts, and cost-effectiveness of the enzymatic source .

Physical And Chemical Properties Analysis

Limonene-1,2-epoxide is a natural product found in Perilla frutescens, Solanum tuberosum, and other organisms with data available . It is used in many products like food additives, cosmetics, and perfumes .

科学研究应用

Environmentally Friendly Epoxidation Process

Limonene-1,2-epoxide is used in the development of a selective, solvent-free epoxidation process using hydrogen peroxide and a tungsten-based catalyst . This process achieves high conversion (~95%) and selectivity to the epoxide (100%) . It’s an environmentally friendly process that avoids the use of harmful solvents .

Biocatalytic Epoxidation

The biocatalytic epoxidation of both enantiomers of limonene was carried out in the presence of a peroxygenase-containing preparation from oat (Avena sativa) flour . The 1,2-monoepoxide was obtained as the main product with excellent diastereoselectivity .

Pharmaceutical Applications

Limonene-1,2-epoxide shows potent antinociceptive and antitumoral activity . It is mainly used as a building block in the synthesis of pharmaceutical products .

Cosmetics and Perfumes

Limonene-1,2-epoxide is used in the production of cosmetics and perfumes . Its oxygenated derivatives are valuable intermediates used in these industries .

Food Additives

This compound is also used in the production of food additives . Its unique properties make it a valuable component in various food products .

Polymer Industry

The epoxidation of limonene leads to oxygen-rich epoxides that could replace common monomers based on bisphenol A, used in the polymer industry . The primary epoxidation of limonene produces a 1,2-limonene oxide (LO) as a cis/trans mixture .

安全和危害

Limonene-1,2-epoxide may cause eye irritation and chemical conjunctivitis and corneal damage. It may also cause skin irritation and dermatitis. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

未来方向

The development of a limonene epoxidation process using environment-friendly H2O2, with high H2O2 conversion and selectivity to the epoxide, is reported . This process has potential for further optimization and industrial application. Additionally, the discovery and characterization of thermophilic limonene-1,2-epoxide hydrolases represent an attractive option for the synthesis of chiral epoxides and 1,2-diols, which are valuable building blocks for the synthesis of several pharmaceutical compounds .

属性

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-XNWIYYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |

| Record name | Limonene-1,2-epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Limonene-1,2-epoxide | |

CAS RN |

203719-54-4 | |

| Record name | Limonene oxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of limonene-1,2-epoxide?

A1: Limonene-1,2-epoxide has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

Q2: Is limonene-1,2-epoxide soluble in water?

A2: Limonene-1,2-epoxide has low solubility in water due to its hydrophobic nature []. Organic solvents like acetone and t-butanol are often used in its extraction and purification [].

Q3: How is limonene-1,2-epoxide produced from limonene?

A3: Limonene-1,2-epoxide is formed through the epoxidation of limonene, often utilizing catalysts like titanium-grafted silica [] or perchlorinated iron phthalocyanine supported on modified silica (FePcCl16-NH2-SiO2) [, ] with oxidants like tert-butyl hydroperoxide (TBHP).

Q4: What is the role of limonene-1,2-epoxide hydrolase?

A4: Limonene-1,2-epoxide hydrolase (LEH) catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol [, ]. This enzymatic reaction is part of the limonene degradation pathway found in certain microorganisms like Rhodococcus erythropolis DCL14 [, ].

Q5: How does the structure of the LEH active site contribute to its activity?

A5: The active site of LEH features a deep pocket lined with mostly hydrophobic residues, with a cluster of polar groups including an Asp-Arg-Asp triad at its base []. This structure accommodates the hydrophobic limonene-1,2-epoxide while the triad plays a crucial role in the hydrolysis mechanism [, ].

Q6: What is known about the stereospecificity of LEH?

A6: LEH exhibits stereospecificity, preferentially hydrolyzing specific stereoisomers of limonene-1,2-epoxide [, ]. The enzyme shows sequential and enantioconvergent substrate conversion, meaning it displays different rates of hydrolysis for different stereoisomers and can even convert a racemic mixture into an enantioenriched product [].

Q7: Can the activity and selectivity of LEH be modified?

A7: Research indicates that mutagenesis studies on LEHs, particularly those from thermophilic sources like Tomsk-LEH and CH55-LEH, can influence their substrate specificity and stereoselectivity []. These modifications offer potential for tailoring these enzymes for specific biocatalytic applications.

Q8: How does limonene-1,2-epoxide interact with α2u-globulin?

A8: Limonene-1,2-epoxide acts as a ligand for α2u-globulin, a protein found in male rats []. This interaction is significant because it is implicated in a male rat-specific kidney disease known as hyaline droplet nephropathy [, ].

Q9: Does limonene-1,2-epoxide interact with the mouse urinary protein (MUP)?

A9: While structurally similar to α2u-globulin, MUP does not bind to the same hyaline droplet-inducing agents []. Studies suggest this difference arises from structural variations in their binding cavities, with MUP's cavity being less suited for accommodating limonene-1,2-epoxide [, ].

Q10: Does limonene-1,2-epoxide have any potential for use in drug delivery?

A10: Research has explored the use of limonene-1,2-epoxide loaded solid lipid nanoparticles (SLNs) for potential drug delivery applications []. These Lim-SLNs exhibited modified release profiles of the monoterpene derivative, suggesting potential for controlling the delivery and bioavailability of the compound.

Q11: What is known about the toxicity of limonene-1,2-epoxide?

A11: Limonene-1,2-epoxide's interaction with α2u-globulin in male rats highlights potential toxicological concerns []. Studies have shown that this binding can lead to hyaline droplet nephropathy, a male rat-specific kidney disease [, ]. More research is needed to fully understand the compound's toxicity profile in other species.

Q12: Are there any safety concerns regarding the use of limonene-1,2-epoxide in applications like cosmetics?

A12: Research suggests that limonene-1,2-epoxide can enhance the dermal absorption of other compounds often found in topical preparations, such as caffeine and salicylic acid []. While this might be beneficial for certain applications, it also raises concerns about potential unintended effects due to increased absorption of other ingredients through the skin.

Q13: What analytical techniques are commonly used to study limonene-1,2-epoxide?

A13: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze and quantify limonene-1,2-epoxide in various samples, including plant extracts and reaction mixtures [, , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for structural characterization [].

Q14: How is computational chemistry used in limonene-1,2-epoxide research?

A14: Computational methods like density functional theory (DFT) have been used to investigate the catalytic mechanism of LEH []. These studies provide valuable insights into the enzyme's catalytic process at the molecular level, aiding in understanding its substrate specificity and reaction pathway.

Q15: Are there QSAR models available for limonene-1,2-epoxide and its derivatives?

A15: While specific QSAR models for limonene-1,2-epoxide are not extensively discussed in the provided research, studies have used quantitative structure permeation relationship (QSPR) analysis to correlate molecular descriptors of related compounds with their ability to modulate dermal absorption []. This approach could be extended to develop QSAR models for predicting the activity and properties of limonene-1,2-epoxide derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)